5-Bromo-pyrrolo[2,1-F][1,2,4]triazine
Description
5-Bromo-pyrrolo[2,1-f][1,2,4]triazine is a brominated derivative of the bicyclic heterocycle pyrrolo[2,1-f][1,2,4]triazine, which features a fused pyrrole and triazine ring system with a bridgehead nitrogen atom. This scaffold is notable for its presence in pharmacologically active compounds, including antiviral agents like remdesivir and anticancer drugs such as brivanib alaninate . The bromine substitution at the 5-position introduces steric and electronic effects that modulate reactivity, bioavailability, and target binding. Synthetic routes to this compound often involve halogenation strategies or transition metal-mediated cross-coupling reactions .
Physicochemical properties of 5-bromo derivatives include moderate molecular weights (e.g., 232.47 g/mol for 5-bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine) and solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
Properties
IUPAC Name |
5-bromopyrrolo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-2-10-6(5)3-8-4-9-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGYITTVLZNRNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1Br)C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101279269 | |
| Record name | Pyrrolo[2,1-f][1,2,4]triazine, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101279269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-36-5 | |
| Record name | Pyrrolo[2,1-f][1,2,4]triazine, 5-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolo[2,1-f][1,2,4]triazine, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101279269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-pyrrolo[2,1-F][1,2,4]triazine typically involves the cyclization of pyrrole derivatives with appropriate reagents. One common method includes the use of pyrrole, chloramine, and formamidine acetate under controlled conditions . The reaction proceeds through a series of steps, including bromination and cyclization, to yield the desired compound.
Industrial Production Methods
For industrial-scale production, a scalable and efficient methodology is essential. Recent advancements have led to the development of a two-vessel-operated process that utilizes readily available starting materials such as pyrrole, dimethylformamide, hydroxylamine, ammonia, and bleach . This method not only improves the overall yield but also ensures the safety and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 5-position undergoes nucleophilic substitution with various nucleophiles, forming derivatives critical for medicinal chemistry applications.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization at the bromine position for complex molecule synthesis.
Table 1: Cross-Coupling Reactions and Conditions
Example: Suzuki coupling with 4-methoxyphenylboronic acid yields 5-(4-methoxyphenyl)-pyrrolo[2,1-f] triazine, a precursor for kinase inhibitors .
Oxidation and Reduction
The triazine ring and pyrrole moiety participate in redox reactions under controlled conditions.
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Oxidation : Treatment with H₂O₂ in acetic acid oxidizes the pyrrole ring to form N-oxide derivatives, enhancing water solubility.
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Reduction : NaBH₄/CuCl₂ selectively reduces the triazine ring to dihydrotriazine, altering electronic properties.
Cyclization and Ring Expansion
The compound serves as a scaffold for synthesizing polycyclic systems:
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Intramolecular Cyclization : Using n-BuLi at −78°C induces cyclization to form pyrrolo[2,1-f] triazin-4-ones, key intermediates for PI3K inhibitors .
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Ring Expansion : Reaction with amidines (e.g., acetamidine) under basic conditions expands the triazine ring to form seven-membered heterocycles .
Halogen Exchange Reactions
The bromine atom can be replaced with other halogens or functional groups:
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Chlorination : PCl₅ in POCl₃ at 110°C replaces bromine with chlorine, enabling further functionalization .
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Fluorination : KF/18-crown-6 in DMF introduces fluorine at the 5-position, though yields are moderate (40–60%) .
Synthetic Protocols for Derivatives
Key methods for derivatizing 5-bromo-pyrrolo[2,1-f] triazine include:
Protocol 2: Preparation of 5-Amino Derivatives
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Buchwald–Hartwig amination with morpholine or piperazine.
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Deprotection under acidic conditions (HCl/dioxane).
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Isolation by recrystallization (MeOH/H₂O).
Stability and Reaction Optimization
Scientific Research Applications
Chemical Properties and Structure
5-Bromo-pyrrolo[2,1-F][1,2,4]triazine is characterized by its unique fused triazine and pyrrole structure, which contributes to its reactivity and biological activity. The presence of a bromine atom enhances its potential as a scaffold for various chemical reactions and interactions with biological targets.
Medicinal Chemistry
This compound serves as a scaffold for developing kinase inhibitors and antiviral agents. Its structural features allow it to interact with various biological targets, making it a valuable compound in drug discovery.
- Kinase Inhibition : The compound has been studied for its ability to inhibit kinases such as phosphatidylinositol 3-kinase (PI3K), which is implicated in cancer pathways. This inhibition can disrupt cancer cell proliferation and survival pathways .
- Antiviral Activity : Derivatives of this compound have shown promise against RNA viruses, including those responsible for Ebola and COVID-19. For instance, remdesivir, an antiviral agent containing a pyrrolo[2,1-F][1,2,4]triazine moiety, has been effective against SARS-CoV-2 .
Biological Studies
Research indicates that this compound derivatives exhibit significant biological activities:
- Antimicrobial Properties : Studies have highlighted the compound's potential as an antimicrobial agent due to its ability to disrupt bacterial growth .
- Cancer Therapeutics : The compound has been explored for its anticancer properties through various mechanisms including the inhibition of specific kinases involved in tumor growth and metastasis .
Case Study 1: Antiviral Applications
In recent studies focusing on antiviral applications of pyrrolo[2,1-F][1,2,4]triazine derivatives against emerging viruses like Ebola and coronaviruses (e.g., SARS-CoV-2), researchers have demonstrated that these compounds exhibit significant inhibitory effects on viral replication pathways. The structural modifications introduced by bromination enhance their binding affinity to viral targets .
Case Study 2: Cancer Research
A series of experiments have been conducted to evaluate the efficacy of this compound derivatives as dual inhibitors targeting c-Met/VEGFR-2 pathways in cancer cells. Results indicated that these compounds could significantly reduce cell proliferation in various cancer cell lines .
Mechanism of Action
The mechanism of action of 5-Bromo-pyrrolo[2,1-F][1,2,4]triazine involves its interaction with specific molecular targets. In the case of kinase inhibitors, the compound binds to the active site of the enzyme, inhibiting its activity and thereby blocking the signaling pathways involved in cell proliferation . This makes it a valuable tool in cancer therapy and antiviral treatments.
Comparison with Similar Compounds
Halogenated Pyrrolo[2,1-f][1,2,4]triazines
Structural and Functional Differences
Substitution patterns and halogen types significantly influence biological activity and toxicity:
Key Observations :
- Positional Effects : Bromine at the 7-position (e.g., 7-Br analog) shows higher α7 receptor activity but greater hERG channel inhibition compared to 5-Br derivatives .
- Halogen Impact : Chloro analogs (e.g., 7-Cl) exhibit similar target activity but reduced hERG toxicity compared to brominated counterparts .
Azolo[1,2,4]triazines
Pyrazolo[5,1-c][1,2,4]triazines :
- 3-tert-Butyl-7,8-dibromo derivatives exhibit distinct crystal packing due to bromine’s steric bulk, influencing solubility and bioavailability .
- Antiviral Activity : Triazavirin (1,2,4-triazolo[5,1-c][1,2,4]triazine) shares structural motifs with pyrrolo-triazines but targets RNA viruses more broadly .
Triazolo[1,5-a]pyridines :
- 5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (MW: 213.03) lacks the fused pyrrole ring, reducing rigidity and altering kinase inhibition profiles compared to pyrrolo-triazines .
Antiviral Activity
- Pyrrolo[2,1-f][1,2,4]triazine derivatives, including 5-bromo variants, inhibit RNA viruses (e.g., SARS-CoV-2) by targeting viral polymerases. Remdesivir, containing a related scaffold, reduces viral replication by 90% in vitro .
- Cytotoxicity : 5-Bromo derivatives show low to moderate toxicity (CC₅₀: 106–616 µM) in MDCK cells, with substituent position (e.g., phenyl vs. thienyl) influencing toxicity .
Anticancer Activity
Biological Activity
5-Bromo-pyrrolo[2,1-F][1,2,4]triazine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities, particularly as a kinase inhibitor. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Overview of Biological Activity
This compound exhibits multiple biological activities primarily through its interaction with various kinases involved in cancer progression. The compound's structure allows it to mimic ATP and bind to the active sites of kinases, inhibiting their activity and influencing cellular signaling pathways.
Target Kinases
The primary targets of this compound include:
- Epidermal Growth Factor Receptor (EGFR) : Overactive in many cancers, inhibition leads to reduced cell proliferation.
- Vascular Endothelial Growth Factor Receptor (VEGFR) : Inhibition affects angiogenesis in tumors.
- Bruton’s Tyrosine Kinase (BTK) : Implicated in B-cell malignancies.
Mode of Action
The compound acts by:
- Inhibiting Kinase Activity : It competes with ATP for binding to the kinase active site.
- Inducing Apoptosis : By disrupting signaling pathways critical for cell survival and proliferation.
The biochemical properties of this compound contribute to its efficacy in cancer treatment:
- High Metabolic Stability : Demonstrated low rates of glucuronidation, enhancing its therapeutic window.
- Cellular Effects : Modulates gene expression and impacts cell metabolism significantly.
Cytotoxicity Studies
Several studies have quantified the cytotoxic effects of this compound against various cancer cell lines. Below is a summary table highlighting key findings:
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF7 | 12.50 | EGFR inhibition | |
| A549 | 26.00 | Induction of apoptosis | |
| DiFi | 10.00 | Inhibition of cellular proliferation | |
| HCT116 | 7.01 | Inhibition of Aurora-A kinase |
In Vivo Studies
In animal models, this compound has shown promising results:
- Xenograft Models : Demonstrated significant tumor reduction in colon cancer models through targeted kinase inhibition.
- Dosage Variability : Lower doses selectively inhibited dysregulated kinases with minimal toxicity observed.
Q & A
Q. What are the standard synthetic routes for 5-Bromo-pyrrolo[2,1-F][1,2,4]triazine, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves halogenation or cross-coupling reactions. For example, brominated pyrrolo-triazines can be synthesized via nucleophilic substitution or palladium-catalyzed coupling. Key parameters to optimize include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitutions .
- Temperature : Reactions often require reflux (e.g., 80–100°C) to achieve sufficient activation energy .
- Catalyst loading : For cross-coupling, 5–10 mol% Pd(PPh₃)₄ is common, but lower loadings (1–2 mol%) may suffice with optimized ligands .
Table 1: Example Reaction Conditions from Analogous Syntheses
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Solvent | DMF, EtOH, THF | DMF increases polarity |
| Temperature | 80–120°C | Higher temps improve kinetics |
| Catalyst (Pd-based) | 1–10 mol% | Excess may cause side reactions |
Q. How should researchers characterize this compound post-synthesis?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- NMR : ¹H/¹³C NMR to confirm substitution patterns and purity (e.g., absence of residual solvents) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns for bromine .
- Elemental Analysis : Validate empirical formula, especially for novel derivatives .
- IR Spectroscopy : Identify functional groups (e.g., C-Br stretches at ~500–600 cm⁻¹) .
Note: Cross-validate results with computational tools (e.g., DFT simulations) to resolve ambiguities in spectral assignments.
Advanced Research Questions
Q. How can cross-coupling reactions of this compound be systematically optimized?
Methodological Answer: Adopt a factorial design approach to screen variables:
- Variables : Catalyst type (Pd, Cu), solvent (DMF, dioxane), temperature, and ligand ratio .
- Response Surface Methodology (RSM) : Statistically model interactions between variables to identify optimal conditions .
Example Optimization Workflow:
Catalyst Screening : Test PdCl₂, Pd(OAc)₂, and CuI for efficiency .
Additive Effects : Evaluate bases (K₂CO₃, Cs₂CO₃) and ligands (BINAP, XPhos) .
Scale-Up Considerations : Maintain reaction efficiency at larger scales by adjusting mixing rates and heat transfer .
Q. How do electronic and steric effects of substituents influence the reactivity of this compound in derivatization?
Methodological Answer:
- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) deactivate the triazine core, slowing nucleophilic attacks. Use Hammett plots to correlate substituent σ values with reaction rates .
- Steric Effects : Bulky groups at the 5-position hinder cross-coupling; mitigate by using flexible ligands (e.g., PPh₃) or elevated temperatures .
Case Study : In analogous triazines, 4-fluorophenyl substituents improved coupling yields by 20% compared to tert-butyl groups due to reduced steric hindrance .
Q. What theoretical frameworks guide the design of this compound-based drug candidates?
Methodological Answer:
- Molecular Docking : Screen against target proteins (e.g., kinases) to predict binding affinity .
- QSAR Models : Corrogate substituent properties (logP, polar surface area) with bioactivity data .
- Mechanistic Studies : Use DFT calculations to map reaction pathways (e.g., Suzuki-Miyaura coupling transition states) .
Key Consideration : Align synthetic strategies with bioisostere principles (e.g., replacing Br with I for enhanced pharmacokinetics) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields for this compound derivatives?
Methodological Answer:
- Reproduce Conditions : Ensure exact replication of solvent purity, catalyst batch, and inert atmosphere .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenation or dimerization) .
- Statistical Validation : Perform triplicate runs with error margins to assess reproducibility .
Example : A reported 85% yield for a Pd-catalyzed coupling dropped to 60% in a follow-up study due to trace oxygen in the reaction vessel .
Experimental Design Considerations
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Hazard Mitigation : Use fume hoods for bromine-containing intermediates; wear nitrile gloves and eye protection .
- Waste Disposal : Quench reactive brominated byproducts with NaHSO₃ before disposal .
Note : Prioritize small-scale reactions (<1 g) during exploratory syntheses to minimize risk .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
